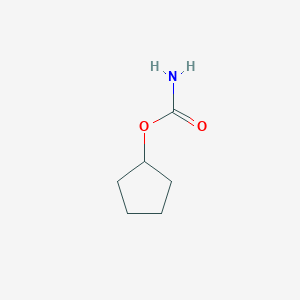
Benzonitrile, 2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-(phenylthio)- is a chemical compound that is commonly used in scientific research. It is a yellowish liquid that is soluble in organic solvents. This compound is important in the field of biochemistry and pharmacology due to its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of Benzonitrile, 2-(phenylthio)- is not fully understood. However, it is believed that the compound interacts with biological systems through the formation of covalent bonds with proteins and enzymes. This interaction can result in the inhibition of enzyme activity or the alteration of protein function.
Effets Biochimiques Et Physiologiques
Benzonitrile, 2-(phenylthio)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, Benzonitrile, 2-(phenylthio)- has been shown to have anti-tumor properties in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzonitrile, 2-(phenylthio)- in lab experiments is its ability to interact with biological systems. This makes it a useful tool for studying enzyme kinetics and protein function. Additionally, the compound's anti-tumor properties make it a potential candidate for cancer treatment research.
One limitation of using Benzonitrile, 2-(phenylthio)- in lab experiments is its toxicity. The compound is toxic and requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a variety of future directions for the study of Benzonitrile, 2-(phenylthio)-. One potential area of research is the compound's anti-tumor properties. Further studies could be conducted to determine the mechanism of action and potential therapeutic applications. Additionally, the compound's interaction with enzymes and proteins could be further explored to better understand its biochemical effects.
Méthodes De Synthèse
Benzonitrile, 2-(phenylthio)- can be synthesized through the reaction of benzyl chloride with potassium thiophenoxide. This reaction results in the formation of benzyl phenyl sulfide, which can be further reacted with sodium cyanide to produce Benzonitrile, 2-(phenylthio)-. The synthesis of this compound requires careful handling of toxic chemicals and should only be performed by trained professionals.
Applications De Recherche Scientifique
Benzonitrile, 2-(phenylthio)- has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceutical compounds due to its ability to interact with biological systems. This compound is also used in the study of enzyme kinetics and as a reagent in chemical synthesis. Additionally, Benzonitrile, 2-(phenylthio)- has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
91804-55-6 |
|---|---|
Nom du produit |
Benzonitrile, 2-(phenylthio)- |
Formule moléculaire |
C13H9NS |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
2-phenylsulfanylbenzonitrile |
InChI |
InChI=1S/C13H9NS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H |
Clé InChI |
XLUBZYPWTQDHNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C#N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















